molecular formula C10H12N2O2 B10866213 N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide

Cat. No.: B10866213
M. Wt: 192.21 g/mol
InChI Key: VOMXRTDGBSGZBE-UHFFFAOYSA-N
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Description

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide is an organic compound that belongs to the class of pyridinone derivatives This compound is characterized by its unique structure, which includes a pyridinone ring fused with a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde with prop-2-enamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]prop-2-enamide stands out due to its unique structural features and versatile reactivity

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[(1-methyl-2-oxopyridin-3-yl)methyl]prop-2-enamide

InChI

InChI=1S/C10H12N2O2/c1-3-9(13)11-7-8-5-4-6-12(2)10(8)14/h3-6H,1,7H2,2H3,(H,11,13)

InChI Key

VOMXRTDGBSGZBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)CNC(=O)C=C

Origin of Product

United States

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